molecular formula C16H10ClNO3 B1351946 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 669739-31-5

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1351946
CAS No.: 669739-31-5
M. Wt: 299.71 g/mol
InChI Key: LPDRLEUXWCWYNY-UHFFFAOYSA-N
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Description

Structural Characterization of 8-Chloro-2-(3-Hydroxyphenyl)quinoline-4-Carboxylic Acid

Molecular Architecture and IUPAC Nomenclature

This compound is a heterocyclic organic compound with the molecular formula C₁₆H₁₀ClNO₃ and a molecular weight of 299.71 g/mol . Its IUPAC name reflects its structural components:

  • Quinoline core : A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.
  • Substituents :
    • Chlorine atom at position 8 of the quinoline ring.
    • 3-Hydroxyphenyl group attached to position 2 of the quinoline ring.
    • Carboxylic acid group at position 4 of the quinoline ring.

The 3-hydroxyphenyl moiety introduces a meta-substituted phenolic hydroxyl group, which significantly influences the compound’s electronic and physicochemical properties.

Table 1: Key Structural Features
Component Position Functional Group Role
Quinoline ring Core Aromatic bicyclic system Scaffolding for substituents
Chlorine atom 8 Electronegative substituent Modulates electronic distribution
3-Hydroxyphenyl group 2 Hydroxyl group Hydrogen bonding and acidity
Carboxylic acid group 4 -COOH Protonation and solubility

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are limited, but insights can be inferred from structurally related quinoline derivatives. For example:

  • Hydrogen Bonding : The hydroxyl group on the 3-hydroxyphenyl substituent and the carboxylic acid group at position 4 likely participate in N—H⋯O and C—H⋯O hydrogen bonds, stabilizing the crystal lattice.
  • π–π Stacking : The aromatic quinoline and phenyl rings may engage in π–π interactions , contributing to supramolecular assembly.
  • Conformational Flexibility : The dihedral angle between the quinoline and phenyl rings is typically small (<10°), indicating coplanarity and electronic conjugation.
Table 2: Hypothetical Interactions in Related Quinoline Derivatives
Interaction Type Donor Acceptor Distance (Å) Source
N—H⋯O (Intramolecular) Hydroxyl group (O-H) Carboxylate oxygen 2.5–3.0
C—H⋯π (Intermolecular) Aromatic C–H Quinoline π-system 3.5–4.0

Comparative Structural Analysis with Related Quinoline-4-Carboxylic Acid Derivatives

The structural and electronic properties of this compound differ significantly from other quinoline-4-carboxylic acid derivatives due to its unique substituents.

Substituent Position and Functional Groups
Compound Substituents Key Differences
This compound 8-Cl, 2-(3-OH-phenyl), 4-COOH Meta-hydroxyphenyl group enhances acidity
2-(4-Chlorophenyl)quinoline-4-carboxylic acid 2-(4-Cl-phenyl), 4-COOH Para-chlorophenyl group reduces H-bonding
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(3-OCH₂CH₃-phenyl), 4-COOH Ethoxy group increases lipophilicity
Electronic Effects
  • Chlorine at Position 8 : Withdraws electron density via inductive effects, stabilizing the quinoline ring and modulating reactivity.
  • 3-Hydroxyphenyl Group : The hydroxyl group donates electron density to the phenyl ring, enhancing resonance stabilization of the carboxylic acid.
Table 3: Physicochemical Properties of Related Derivatives
Property Target Compound 2-(4-Chlorophenyl) Derivative 2-(3-Ethoxyphenyl) Derivative
Molecular Weight (g/mol) 299.71 284.04 327.76
Solubility (Water) Moderate (polar groups) Low (hydrophobic Cl) Low (ethoxy group)
pKa (Carboxylic Acid) ~3.5–4.5 ~4.0–4.5 ~4.0–4.5

Properties

IUPAC Name

8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDRLEUXWCWYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405473
Record name 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669739-31-5
Record name 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 8-chloroquinoline with 3-hydroxybenzaldehyde under specific conditions. One common method involves the use of a Friedländer synthesis, where the starting materials are heated in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with enhanced properties.

Biology

The compound has been investigated for its potential antimicrobial and antiviral properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to established antibiotics .

Medicine

In medicinal chemistry, this compound has garnered attention for its potential anticancer properties. It acts as an inhibitor of specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological development. For instance, its ability to inhibit DNA synthesis by targeting bacterial DNA gyrase has been linked to its antimicrobial efficacy .

Case Studies

Several studies have documented the effectiveness of this compound:

  • A study evaluated its antibacterial activity against multiple strains, demonstrating significant inhibition compared to controls .
  • Another investigation focused on its anticancer potential, revealing that certain derivatives exhibited high selectivity against cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress pathways, leading to its anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid Cl (8), 3-OH-C₆H₄ (2), COOH (4) C₁₆H₁₀ClNO₃ 299.72 Polar hydroxyl group enhances solubility
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid Cl (8), 2-CH₃-C₆H₄ (2), COOH (4) C₁₇H₁₂ClNO₂ 297.73 Non-polar methyl group increases lipophilicity
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid Cl (8), 2,4-Cl₂-C₆H₃ (2), COOH (4) C₁₆H₈Cl₃NO₂ 352.60 Electron-withdrawing Cl groups enhance stability
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid Cl (8), 4-CH₃-C₆H₄ (2), COOH (4) C₁₇H₁₂ClNO₂ 297.73 Symmetric methyl substitution influences crystallinity

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound improves aqueous solubility compared to methyl or chloro-substituted analogs, which are more soluble in organic solvents like DMSO or chloroform .
  • Melting Points : Halogenated derivatives (e.g., 2,4-dichlorophenyl analog) exhibit higher melting points (>300°C) due to stronger intermolecular forces, whereas hydroxyl-containing compounds show moderate melting ranges (e.g., 287–289°C) .

Biological Activity

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H10ClNO3. It features a quinoline core with a chloro group and a hydroxyl-substituted phenyl ring, contributing to its unique biological properties.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant activity. This property is essential in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to inhibit lipid peroxidation and scavenge free radicals effectively.

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the activity of enzymes involved in the inflammatory response. It may target cyclooxygenase (COX) enzymes and lipoxygenases (LOX), reducing the production of pro-inflammatory mediators .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

4. Anticancer Potential

The compound has been investigated for its anticancer activity, showing promise in inhibiting the growth of cancer cells. It may induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways .

The mechanism of action for this compound involves interactions with several molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression, such as COX and LOX.
  • Cell Cycle Regulation : It can affect cell cycle checkpoints, particularly inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .

Case Studies

Several studies have explored the biological activities of this compound:

  • Antioxidant and Anti-inflammatory Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, supporting its use as a potential therapeutic agent for diseases characterized by inflammation.
  • Antimicrobial Efficacy : A research article reported that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections .
  • Anticancer Activity : In a study involving various cancer cell lines, the compound showed IC50 values indicating effective inhibition of cell proliferation, particularly in breast cancer cells (MCF-7), where it induced apoptosis at concentrations lower than those typically required for other quinoline derivatives .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX/LOX inhibition
AntimicrobialBacterial growth inhibition
AnticancerApoptosis induction

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7168.78
HeLa120.45
A549150.30

Q & A

Q. What are the recommended synthetic routes for 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives?

The compound can be synthesized via acid chloride intermediates. A typical method involves refluxing the precursor carboxylic acid (e.g., 2-(3-chlorophenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with amines or other nucleophiles in tetrahydrofuran (THF) using sodium hydride as a base. Purification via silica gel column chromatography (20% ethyl acetate/petroleum ether) yields the final product . For analogs, substituents on the phenyl ring or quinoline core can be modified during the initial synthesis steps to explore structure-activity relationships .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substitution patterns and aromatic proton environments. For example, quinoline protons typically resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and carbonyl (C=O) stretches (~1685 cm⁻¹) validate functional groups .
  • HPLC : Purity assessment (e.g., >97% purity) ensures reproducibility in downstream assays .

Q. How should researchers handle stability and storage of this compound?

Store in a tightly sealed container under dry, inert conditions (e.g., argon) to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture and high temperatures. Analytical standards should be stored at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins. For example, docking quinoline-4-carboxylic acid derivatives into the active site of P-selectin (a therapeutic target in atherosclerosis) revealed key interactions between the chlorine substituent and hydrophobic pockets . Pair docking results with free-energy perturbation (FEP) calculations to prioritize synthetic targets .

Q. What strategies resolve contradictions in crystallographic data for quinoline derivatives?

Use dual refinement software (e.g., SHELXL) to address twinning or disordered solvent molecules in crystal structures. For low-resolution data, incorporate restraints on bond lengths/angles based on analogous structures (e.g., 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)quinoline derivatives) . Validate final models with R-factor convergence (<5% discrepancy) and residual density maps .

Q. How can fluorescent properties of this compound be leveraged in sensor development?

The conjugated aromatic system of quinoline-4-carboxylic acid derivatives enables strong fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm). Functionalize the hydroxyl or chlorine groups with boronic acid moieties to create sensors for diols (e.g., catechols) via fluorescence quenching or enhancement. Calibrate sensitivity using Stern-Volmer plots .

Q. What methodologies optimize biological activity evaluation against antimicrobial targets?

  • Minimum Inhibitory Concentration (MIC) Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Antitubercular Screening : Use the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv. Compounds with MIC <10 μg/mL warrant further study .
  • ADMET Profiling : Predict pharmacokinetics via SwissADME and verify cytotoxicity in HepG2 cells .

Q. How do substituents on the phenyl ring influence metal coordination in complexes?

The 3-hydroxyphenyl group acts as a chelating ligand for transition metals (e.g., Cd²⁺). Synthesize complexes by reacting the carboxylic acid with metal acetates in methanol. Characterize using ESI-MS and compare stability constants (log β) with analogs like 2-(4-methoxyphenyl)quinoline-4-carboxylic acid to assess electronic effects .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activities of similar compounds?

Cross-validate results using orthogonal assays. For example, if a derivative shows potent activity in MIC assays but not in vivo, assess bioavailability via plasma protein binding assays or Caco-2 permeability studies. Re-evaluate synthetic routes to rule out impurities .

Q. Why might crystallographic data conflict with computational predictions for binding modes?

Differences often arise from solvent effects or protein flexibility. Perform molecular dynamics (MD) simulations (e.g., with GROMACS) to account for conformational changes. Compare computed binding poses with crystal structures of homologous targets (e.g., PSGL-1/P-selectin complexes) .

Methodological Tables

Table 1. Key Synthetic Parameters for Derivatives

StepConditionsYield (%)Reference
Acid Chloride FormationSOCl₂, 80°C, 5 h90–95
Amide CouplingAmine, NaH, THF, 0°C to RT, 1 h72–80
PurificationSilica gel (20% EtOAc/pet. ether)>95

Table 2. Fluorescence Properties of Quinoline Derivatives

Derivativeλₑₓ (nm)λₑₘ (nm)Quantum YieldApplication
Boronic Acid-Functionalized3504500.42Catechol Sensing
Cadmium Complex3654800.38Photocatalysis

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